

Technical Guide: Relative Retention Time (RRT) Calculation for Bortezomib Impurity 10

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Bortezomib Impurity 10

CAS No.: 390800-88-1

Cat. No.: B601041

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Part 1: Executive Summary & Impurity Identification[1]

Bortezomib Impurity 10 is a critical process-related impurity and degradation product.[1][2] In the context of high-precision analytical chemistry (HPLC), identifying this impurity requires navigating a complex nomenclature landscape where "Impurity 10" often refers to the Bortezomib Trimer (Boroxine) or the (1S, 2R)-Enantiomer, depending on the specific pharmacopeial or vendor catalog context.[1]

For the purpose of this guide, we define Impurity 10 based on the most common high-purity reference standard designation (CAS 390800-88-1), while addressing the stereochemical implications critical for batch release.

Parameter	Specification
Common Name	Bortezomib Impurity 10 (Trimer/Anhydride)
CAS Number	390800-88-1
Chemical Structure	Trimeric Boroxine Anhydride of Bortezomib
Stereochemistry	(1R, 2S) [Matches API] or (1S, 2R) [Enantiomer] depending on origin
Criticality	High.[1][2][3][4] Forms via dehydration; subject to reversible hydrolysis in aqueous media.

The Analytical Challenge: The "Chameleon" Peak

Bortezomib exists in a dynamic equilibrium between its monomeric boronic acid form (active) and its trimeric boroxine form (anhydride).

- In Solid State: It exists predominantly as the trimer.
- In Aqueous/Acidic HPLC: The trimer rapidly hydrolyzes back to the monomer.
- The Consequence: In standard Reverse-Phase HPLC (RP-HPLC), the "Trimer" (Impurity 10) often co-elutes with the main Bortezomib peak, making RRT calculation impossible without specialized non-aqueous or chiral methods.[1]

Part 2: Experimental Methodologies

To accurately calculate the RRT for Impurity 10, one must select the method that stabilizes the impurity or resolves its stereochemical distinctness. We present two industry-standard approaches.

Method A: Chiral Normal-Phase HPLC (Stereochemical Resolution)

Best for: Resolving the (1S, 2R) enantiomeric form of Impurity 10 from the main peak.

Protocol:

- Column: Chiralpak ID-3 (Amylose-based 3-chlorophenylcarbamate), 3 μm , 4.6 \times 250 mm.[1][5][6]
- Mobile Phase: n-Heptane : 2-Propanol : Ethanol : TFA (82 : 15 : 3 : 0.1 v/v/v/v).[1][7]
- Flow Rate: 0.6 mL/min.
- Temperature: 25°C.
- Detection: UV at 270 nm.
- Diluent: n-Heptane/Ethanol mixture (prevents in-situ hydrolysis/racemization).[1]

Expected Performance:

Component	Retention Time (min)	RRT (Approx)	Resolution (Rs)
Impurity 10 (Enantiomer)	10.57	0.59	> 4.0

| Bortezomib (Main Peak) | 17.98 | 1.00 | - |[1][5]

Method B: Stability-Indicating RP-HPLC (Gradient)

Best for: General degradation profiling (Oxidative impurities, De-boronated species).[1] Note: The trimer will likely collapse into the main peak here.

Protocol:

- Column: Symmetry C18 or Zorbax Extend C18 (150 x 4.6 mm, 3.5 μm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water : Acetonitrile (70:30).[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 0-15 min (10% B to 80% B).

- Flow Rate: 1.0 mL/min.

Expected Performance:

Component	RRT (Relative to Bortezomib)
Oxidative Impurity (Hydroxyamide)	~0.31
Bortezomib (Monomer/Trimer)	1.00

| Impurity 10 (if stable/non-aqueous) | ~4.16 (Rare, method dependent) |[1]

Part 3: RRT Calculation & Logic

The Relative Retention Time (RRT) is a self-validating metric used to identify impurities without relying solely on absolute retention times, which drift with column age.[1]

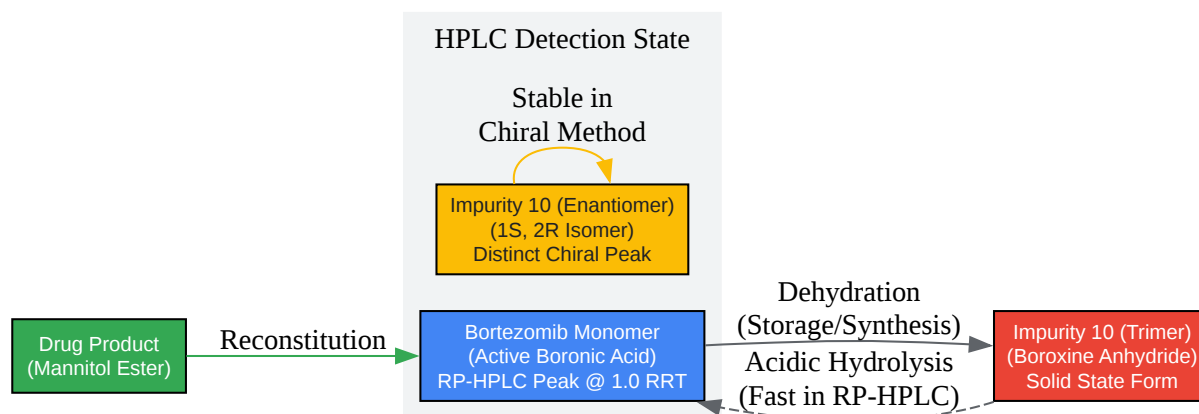
Calculation Formula

Where:

- = Retention time of Impurity 10.[1]
- = Retention time of Bortezomib (Main Peak).[1]
- = Void time (often ignored in simplified calculations, but critical for rigorous chromatography).[1]

Mechanistic Pathway Diagram

The following diagram illustrates the equilibrium that complicates the RRT assignment for Impurity 10.



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Caption: Figure 1. The dynamic equilibrium between Bortezomib species. In standard acidic RP-HPLC, the Trimer (Impurity 10) hydrolyzes to the Monomer, while the Enantiomer remains distinct.[1]

Part 4: Critical Analysis & Recommendations

- Context is King: If your certificate of analysis (CoA) lists "Impurity 10" with an RRT of ~1.0, it refers to the Trimer collapsing into the main peak. If the RRT is ~0.6 (Chiral method), it refers to the Enantiomer.
- Sample Preparation: Avoid using pure water or acidic diluents if you intend to quantify the Trimer specifically. Use aprotic solvents (THF, Acetonitrile) and Normal Phase chromatography.[1]
- Validation: Ensure your method separates the Hydroxyamide degradant (RRT ~0.3-1.2 depending on column) from the main peak, as this is the most common co-eluting interference.

References

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